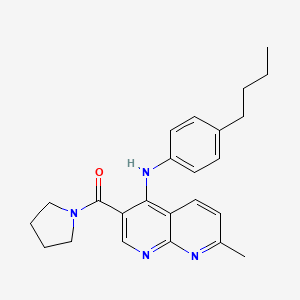

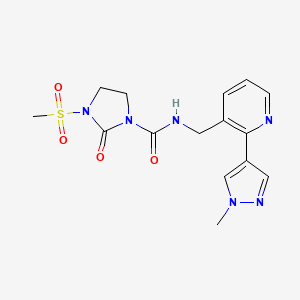

![molecular formula C14H16O2 B2383250 (1S,5R,7S)-7-Fenilmetoxibiciclo[3.2.0]heptan-6-ona CAS No. 2287237-17-4](/img/structure/B2383250.png)

(1S,5R,7S)-7-Fenilmetoxibiciclo[3.2.0]heptan-6-ona

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

Synthesis analysis involves understanding the chemical reactions used to create the compound. This can include the starting materials, reaction conditions, catalysts, and the overall reaction mechanism .Molecular Structure Analysis

Molecular structure analysis involves determining the arrangement of atoms within the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used for this purpose .Chemical Reactions Analysis

This involves studying the reactions that the compound can undergo. This can include reactions with various reagents, changes in conditions (like temperature or pressure), and the presence of catalysts .Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, density, and refractive index. Chemical properties might include reactivity, acidity or basicity, and redox potential .Mecanismo De Acción

The mechanism of action of (1S,5R,7S)-7-Phenylmethoxybicyclo[3.2.0]heptan-6-one is not well understood. However, it is believed that PMBH acts as a chiral auxiliary, which helps in the formation of chiral products in asymmetric synthesis.

Biochemical and Physiological Effects:

There is limited information available on the biochemical and physiological effects of (1S,5R,7S)-7-Phenylmethoxybicyclo[3.2.0]heptan-6-one. However, it has been reported to have low toxicity and is not known to have any significant physiological effects.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

The advantages of using (1S,5R,7S)-7-Phenylmethoxybicyclo[3.2.0]heptan-6-one in lab experiments include its high purity and stability. It is also relatively easy to synthesize, making it a cost-effective option. However, the limitations include its limited solubility in common solvents and the lack of information on its toxicity and physiological effects.

Direcciones Futuras

For the use of PMBH in scientific research include investigating its mechanism of action, studying its toxicity and physiological effects, and using it as a chiral auxiliary in the synthesis of new compounds.

Métodos De Síntesis

The synthesis of (1S,5R,7S)-7-Phenylmethoxybicyclo[3.2.0]heptan-6-one is a complex process that involves several steps. The most commonly used method for the synthesis of PMBH is the Diels-Alder reaction. This reaction involves the reaction of a diene and a dienophile to form a cyclic compound. In the case of PMBH, the diene used is 2,3-dimethyl-1,3-butadiene, and the dienophile used is benzaldehyde. The reaction is carried out in the presence of a Lewis acid catalyst, such as aluminum chloride or boron trifluoride.

Aplicaciones Científicas De Investigación

Biocatálisis y Biotransformaciones Redox

El papel del reciclaje de cofactores en las cascadas biocatalíticas artificiales es crucial. El reciclaje de cofactores en bucle cerrado, que surgió en la década de 1990, impacta significativamente en el desarrollo de la biotecnología. La evolución del reciclaje de cofactores en bucle cerrado redox-neutral está estrechamente relacionada con la enzimología de las moléculas bicíclicas [3.2.0]carbocíclicas oxifuncionalizadas. Los investigadores han explorado esta área desde mediados de la década de 1960 hasta la actualidad .

Bloque de Construcción Esencial para Sesquiterpenos

La estructura del compuesto lo convierte en un valioso bloque de construcción esencial para la síntesis de sesquiterpenos. Los investigadores han utilizado la síntesis estereoselectiva para crear un núcleo común de 3-oxabiciclo[3.2.0]heptan-2-ona, que sirve como precursor de diversos productos naturales, incluidos los sesquiterpenos .

Safety and Hazards

Propiedades

IUPAC Name |

(1S,5R,7S)-7-phenylmethoxybicyclo[3.2.0]heptan-6-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16O2/c15-13-11-7-4-8-12(11)14(13)16-9-10-5-2-1-3-6-10/h1-3,5-6,11-12,14H,4,7-9H2/t11-,12+,14+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQYUGMGODZPAOS-DYEKYZERSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2C(C1)C(=O)C2OCC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H]2[C@@H](C1)C(=O)[C@H]2OCC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

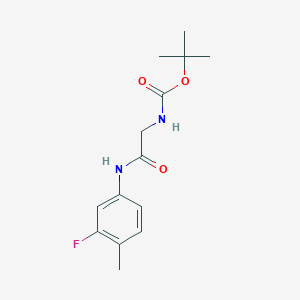

![1-[3-(Methoxymethyl)-3-phenylazetidin-1-yl]prop-2-en-1-one](/img/structure/B2383167.png)

![[(2R,5S)-5-(Aminomethyl)oxolan-2-yl]methanol](/img/structure/B2383171.png)

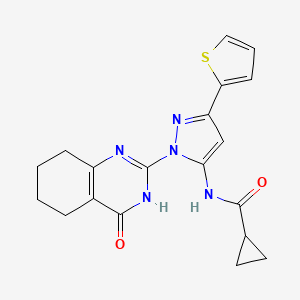

![N-(4-((8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)sulfonyl)phenyl)pentanamide](/img/structure/B2383178.png)

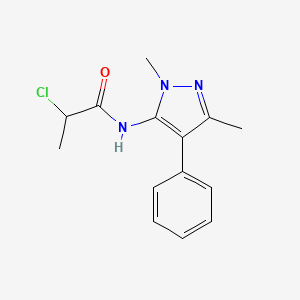

![N-[(1-Aminocycloheptyl)methyl]-1-tert-butyl-5-methylpyrazole-3-carboxamide;hydrochloride](/img/structure/B2383186.png)

![N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]-4-nitrobenzamide](/img/structure/B2383188.png)

![N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2383189.png)

![N-[[4-(Hydroxymethyl)-2-oxabicyclo[2.2.1]heptan-1-yl]methyl]prop-2-enamide](/img/structure/B2383190.png)